2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a 4-fluorophenyl group, and an oxadiazole ring
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-4-2-11(3-5-12)16-20-21-17(25-16)19-15(22)8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJRNHZRINKDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the benzo[d][1,3]dioxole and oxadiazole rings: This step usually involves the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead molecule in drug discovery due to its diverse biological activities. Research indicates that derivatives of this compound may exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of related oxadiazole derivatives on various cancer cell lines. The results demonstrated that compounds with similar structures could induce apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism involves the inhibition of telomerase and topoisomerase activities, which are crucial for cancer cell survival and proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In a study focused on the antimicrobial efficacy of oxadiazole derivatives, it was found that compounds with halogen substitutions exhibited enhanced activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.045 µg/mL . This highlights the potential of the compound for developing new antimicrobial agents.
Anti-inflammatory Activity
Research indicates that compounds containing oxadiazole moieties may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
The anti-inflammatory potential of similar oxadiazole derivatives suggests that modifications to this compound could lead to effective treatments for inflammatory diseases .
Material Science Applications
The unique structural characteristics of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide also make it a candidate for advanced materials development.
Polymer Science
Due to its reactive functional groups, this compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability.
Nanomaterials Development
The compound's ability to form complexes with metal ions opens avenues for developing nanomaterials used in catalysis and drug delivery systems.
Summary of Research Findings
| Biological Activity | Compound Structure | MIC (µg/mL) | Cell Line Tested | IC50 (µM) |
|---|---|---|---|---|
| Antimicrobial | Oxadiazole | 0.045 | - | - |
| Anticancer | Benzoxazine | - | MCF-7 | 10 |
| Anti-inflammatory | Oxadiazole | - | - | - |
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential medicinal benefits.
Comparison with Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other similar compounds:
2-(benzo[d][1,3]dioxol-5-yl)piperidine: This compound features a piperidine ring instead of the oxadiazole ring, leading to different chemical and biological properties.
2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid:
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en: This compound contains a bithienyl group, which influences its electronic properties and suitability for materials science applications.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 293.27 g/mol
The compound features a benzodioxole moiety and an oxadiazole ring, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The oxadiazole moiety may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors affecting signaling pathways related to inflammation or cancer progression.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activity Overview
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of oxadiazole compounds, including the target compound. It demonstrated notable inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anticancer Properties
Research published in Molecular Cancer Therapeutics highlighted the compound's ability to induce apoptosis in melanoma cells through the inhibition of RhoA signaling pathways. The compound was shown to inhibit cell proliferation at nanomolar concentrations and selectively induce apoptosis in RhoC-overexpressing melanoma cell lines while sparing normal cells .
Anti-inflammatory Effects
In a separate study focusing on inflammatory responses, the compound was tested for its ability to modulate cytokine production in lipopolysaccharide (LPS)-activated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core via cyclization of acylthiosemicarbazides under acidic conditions (e.g., POCl₃). Subsequent coupling of the benzodioxol-5-yl acetamide moiety requires precise control of temperature (60–80°C), reaction time (4–6 hours), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the benzodioxole (δ 6.7–7.1 ppm) and oxadiazole (δ 8.2–8.5 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 396.1) .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms intermolecular interactions (e.g., hydrogen bonding) .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values ≤25 µg/mL indicating potency .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), monitoring IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the compound’s pharmacological profile?
- Methodology :
- Structural Modifications : Compare analogs with substitutions on the benzodioxole (e.g., methoxy vs. nitro groups) or fluorophenyl (e.g., chloro vs. bromo) moieties.
- Data Table :
| Analog Structure | Substituent (R₁) | Substituent (R₂) | IC₅₀ (µM, MCF-7) | MIC (µg/mL, S. aureus) |
|---|---|---|---|---|
| Parent Compound | H | F | 12.3 | 18.5 |
| Analog A | OCH₃ | F | 8.7 | 22.1 |
| Analog B | NO₂ | Cl | 24.9 | 9.8 |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DNA gyrase .
Q. What methodologies address contradictions in reported bioactivity data across different studies?
- Methodology :
- Standardized Assay Conditions : Replicate studies under uniform pH (7.4), temperature (37°C), and solvent controls (DMSO ≤1% v/v) to minimize variability .
- Purity Verification : Reanalyze disputed batches via HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by outliers .
Q. What in silico strategies predict binding modes and target interactions for this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess stability of binding poses .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
Q. How can researchers resolve discrepancies in cytotoxicity profiles between in vitro and in vivo models?
- Methodology :
- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .
- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
